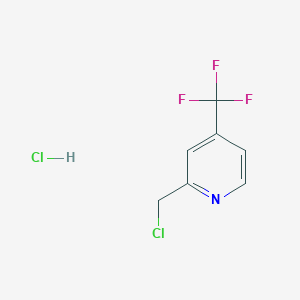![molecular formula C36H43N2O4- B13674450 7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)
7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine is a squaraine dye known for its strong absorption in the near-infrared region and efficient red luminescence . This compound has a molecular formula of C36H44N2O4 and a molecular weight of 568.76 g/mol . It is used in various scientific applications, including organic photovoltaics and organic light-emitting diodes .
Preparation Methods
The synthesis of 2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine typically involves the reaction of squaric acid with 8-hydroxy-1,1,7,7-tetramethyljulolidine under specific conditions . The reaction is usually carried out in a solvent such as toluene or ethanol, with the presence of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine involves its ability to absorb light in the near-infrared region and emit red luminescence . The compound interacts with molecular targets such as proteins and nucleic acids, allowing it to be used in bioimaging and photodynamic therapy . The pathways involved include the generation of reactive oxygen species and the excitation of electrons to higher energy states .
Comparison with Similar Compounds
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine is unique compared to other squaraine dyes due to its strong absorption in the near-infrared region and efficient red luminescence . Similar compounds include:
2,4-Bis[4-(dimethylamino)phenyl]squaraine: Known for its use in organic photovoltaics.
2,4-Bis[4-(diethylamino)phenyl]squaraine: Used in bioimaging applications.
2,4-Bis[4-(diphenylamino)phenyl]squaraine: Employed in the production of OLEDs.
Properties
Molecular Formula |
C36H43N2O4- |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate |
InChI |
InChI=1S/C36H44N2O4/c1-33(2)9-13-37-15-11-35(5,6)25-27(37)21(33)17-19(29(25)39)23-31(41)24(32(23)42)20-18-22-28-26(30(20)40)36(7,8)12-16-38(28)14-10-34(22,3)4/h17-18,39,41H,9-16H2,1-8H3/p-1/b24-20- |
InChI Key |
UACUNHLYBGUYBK-GFMRDNFCSA-M |
Isomeric SMILES |
CC1(CCN2CCC(C3=C2C1=C/C(=C/4\C(=C(C4=O)C5=CC6=C7C(=C5[O-])C(CCN7CCC6(C)C)(C)C)O)/C3=O)(C)C)C |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C4C(=C(C4=O)C5=CC6=C7C(=C5[O-])C(CCN7CCC6(C)C)(C)C)O)C3=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)
![2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13674381.png)


![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)





![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)

